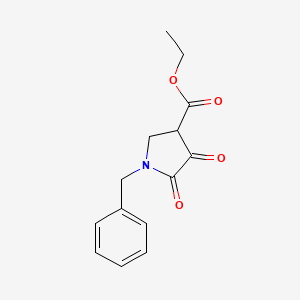

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

CAS No.: 5336-50-5

Cat. No.: VC1617277

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5336-50-5 |

|---|---|

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| IUPAC Name | ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

| Standard InChI Key | FQMSSTZJKSWSMP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

Introduction

| Parameter | Information |

|---|---|

| Primary Chemical Name | Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

| Synonyms | 3-Pyrrolidinecarboxylic acid, 4,5-dioxo-1-(phenylmethyl)-, ethyl ester; 1-Benzyl-4,5-dioxopyrrolidine-3-carboxylic acid ethyl ester |

| CAS Registry Number | 5336-50-5 |

| MDL Number | MFCD00098219 |

| Chemical Book Number | CB02648204 |

The compound's identification parameters establish its unique chemical identity and allow for accurate tracking across chemical databases and research publications .

Physical and Chemical Properties

The physical and chemical properties of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate determine its behavior in various chemical reactions, its solubility characteristics, and its handling requirements in laboratory and industrial settings.

Fundamental Properties

The fundamental properties of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27-261.28 g/mol |

| Physical State | Solid (inferred from handling properties) |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate |

| Functional Groups | Pyrrolidine ring, dioxo groups (C=O), benzyl group, ethyl ester |

These physical and chemical properties influence the compound's reactivity, stability, and potential applications in organic synthesis and pharmaceutical development .

Structural Characterization

The molecular structure of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate features several key functional groups that contribute to its chemical reactivity and applications in organic synthesis.

Structural Features

The compound contains a five-membered pyrrolidine ring with two carbonyl groups at positions 4 and 5, creating a dioxopyrrolidine system. The nitrogen atom of the pyrrolidine ring is substituted with a benzyl group (phenylmethyl), while position 3 of the ring bears an ethyl carboxylate (ester) group. This arrangement of functional groups creates a molecule with multiple reactive sites for further chemical transformations .

Synthesis and Preparation Methods

Various synthetic approaches have been developed for the preparation of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, each with specific advantages depending on the required scale, purity, and stereochemical outcomes.

Laboratory Synthesis Routes

The synthesis of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate typically involves several key steps, starting from appropriate precursors. Based on related synthetic procedures, potential routes include:

-

Reaction between suitable pyrrolidine derivatives and benzyl bromide, involving nucleophilic substitution followed by functionalization of the ring system.

-

Cyclization reactions involving ethyl acetoacetate derivatives and benzylamine, forming the pyrrolidine ring structure through condensation reactions.

-

Approaches involving the use of malonic half acid esters as building blocks, similar to procedures described in related patents for heterocyclic compounds .

Purification Techniques

Following synthesis, the compound requires purification to remove by-products and unreacted starting materials. Common purification methods include:

-

Column chromatography on silica gel using chloroform/ethyl acetate mixtures as eluents, as mentioned in related synthesis procedures .

-

Recrystallization from appropriate solvent systems to obtain crystalline material of high purity.

-

Drying over desiccants such as magnesium sulfate followed by solvent evaporation under reduced pressure to obtain the purified product .

These purification steps are critical for obtaining high-purity material suitable for research applications and further chemical transformations.

Applications in Chemical Research

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate has several important applications in chemical research and synthesis.

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis due to its multifunctional nature. The presence of the dioxopyrrolidine system, along with the ester functionality, provides multiple sites for further chemical transformations. These structural features make it useful in the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry .

| Safety Parameter | Classification/Information |

|---|---|

| GHS Symbols | GHS05, GHS07 |

| Signal Word | Danger |

| Hazard Statements | H318-H335-H302+H312+H332-H315 |

| Precautionary Statements | P280-P301+P312-P362+P364 |

| HS Code (Harmonized System) | 2933998090 |

| Hazard Classification | Irritant |

These hazard classifications indicate that the compound may cause serious eye damage (H318), respiratory irritation (H335), and is harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332), as well as causing skin irritation (H315) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume